5,6-Dihydro-6-(1,3-benzodioxol-5-yl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine
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Overview
Description
5,6-Dihydro-6-(1,3-benzodioxol-5-yl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine is a complex heterocyclic compound that incorporates elements of pyrrole, thieno, and diazepine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-6-(1,3-benzodioxol-5-yl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the final product. Common reagents used in these reactions include sulfur-containing compounds, benzodioxole derivatives, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-6-(1,3-benzodioxol-5-yl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, where functional groups on the compound are replaced with other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
5,6-Dihydro-6-(1,3-benzodioxol-5-yl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-6-(1,3-benzodioxol-5-yl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Thiophenes: Compounds containing a sulfur atom in a five-membered ring, similar to the thieno structure in the compound.
Benzodioxoles: Compounds containing a benzene ring fused with a dioxole ring, similar to the benzodioxol structure in the compound.
Diazepines: Compounds containing a seven-membered ring with two nitrogen atoms, similar to the diazepine structure in the compound.
Uniqueness
5,6-Dihydro-6-(1,3-benzodioxol-5-yl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine is unique due to its combination of multiple heterocyclic structures, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in scientific research.
Properties
CAS No. |
137053-00-0 |
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Molecular Formula |
C18H16N2O2S |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-5-methyl-3-thia-1,8-diazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene |
InChI |
InChI=1S/C18H16N2O2S/c1-11-9-23-18-13(11)8-19-17(14-3-2-6-20(14)18)12-4-5-15-16(7-12)22-10-21-15/h2-7,9,17,19H,8,10H2,1H3 |
InChI Key |
LFEJUJZINYKKQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1CNC(C3=CC=CN32)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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